molecular formula C15H10N2O2S2 B5421013 N-2-pyridinyl-N-(2-thienylcarbonyl)-2-thiophenecarboxamide

N-2-pyridinyl-N-(2-thienylcarbonyl)-2-thiophenecarboxamide

Cat. No.: B5421013
M. Wt: 314.4 g/mol
InChI Key: UFDXNCVLCMRRKK-UHFFFAOYSA-N
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Description

N-2-pyridinyl-N-(2-thienylcarbonyl)-2-thiophenecarboxamide, also known as TPCA-1, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in various diseases. TPCA-1 has been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a critical role in the immune response, inflammation, and cell survival.

Mechanism of Action

N-2-pyridinyl-N-(2-thienylcarbonyl)-2-thiophenecarboxamide inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in the immune response, inflammation, and cell survival. NF-κB is activated in response to various stimuli, including cytokines, growth factors, and stress signals. Upon activation, NF-κB translocates to the nucleus and binds to specific DNA sequences, leading to the transcription of target genes. This compound inhibits the activity of NF-κB by blocking the phosphorylation of its inhibitory protein, IκBα, which prevents the translocation of NF-κB to the nucleus.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis by downregulating the expression of anti-apoptotic genes and upregulating the expression of pro-apoptotic genes. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines by blocking the activity of NF-κB. In autoimmune disorders, this compound has been shown to inhibit the activity of immune cells that contribute to the development of autoimmune diseases.

Advantages and Limitations for Lab Experiments

N-2-pyridinyl-N-(2-thienylcarbonyl)-2-thiophenecarboxamide is a small molecule inhibitor that can be easily synthesized and has been extensively studied for its potential therapeutic applications. However, this compound has some limitations for lab experiments. This compound is a potent inhibitor of NF-κB activity, which can lead to off-target effects. In addition, this compound has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are many future directions for the study of N-2-pyridinyl-N-(2-thienylcarbonyl)-2-thiophenecarboxamide. One area of research is the development of more potent and selective inhibitors of NF-κB activity. Another area of research is the identification of biomarkers that can predict the response to this compound treatment in different diseases. Finally, the development of novel drug delivery systems that can improve the pharmacokinetics and pharmacodynamics of this compound is another area of research.

Synthesis Methods

N-2-pyridinyl-N-(2-thienylcarbonyl)-2-thiophenecarboxamide can be synthesized by reacting 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenecarbonyl chloride. The resulting compound is then reacted with 2-aminopyridine to form N-2-pyridinyl-2-thiophenecarboxamide. Finally, N-2-pyridinyl-2-thiophenecarboxamide is treated with 2-thienyl isocyanate to form this compound.

Scientific Research Applications

N-2-pyridinyl-N-(2-thienylcarbonyl)-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation is a key factor in the pathogenesis of many diseases, and this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in various cell types. In autoimmune disorders, this compound has been shown to inhibit the activity of immune cells that contribute to the development of autoimmune diseases.

Properties

IUPAC Name

N-pyridin-2-yl-N-(thiophene-2-carbonyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2S2/c18-14(11-5-3-9-20-11)17(13-7-1-2-8-16-13)15(19)12-6-4-10-21-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDXNCVLCMRRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N(C(=O)C2=CC=CS2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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